molecular formula C13H11FO B6372862 2-Fluoro-5-(3-methylphenyl)phenol, 95% CAS No. 1261963-47-6

2-Fluoro-5-(3-methylphenyl)phenol, 95%

Cat. No.: B6372862
CAS No.: 1261963-47-6
M. Wt: 202.22 g/mol
InChI Key: ZLKRPCLPVXMAJE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylphenyl)phenol, 95% (2F5MPP95) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 250.24 g/mol and a melting point of 73-75 °C. It is soluble in water, ethanol, and acetone, and is considered to be an effective reagent for the synthesis of compounds.

Scientific Research Applications

2-Fluoro-5-(3-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It can be used as a reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst for various organic reactions, such as cyclization and Diels-Alder reactions. Additionally, 2-Fluoro-5-(3-methylphenyl)phenol, 95% has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters.

Mechanism of Action

2-Fluoro-5-(3-methylphenyl)phenol, 95% is an effective reagent for the synthesis of compounds due to its ability to act as a nucleophile in a variety of organic reactions. In particular, it is capable of acting as a nucleophile in the formation of carbon-carbon bonds. This is due to the presence of a fluorine atom in the compound, which acts as an electron-withdrawing group and increases the nucleophilicity of the molecule. Additionally, the presence of the phenyl group in the compound increases the reactivity of the molecule, allowing it to act as a nucleophile in a variety of reactions.
Biochemical and Physiological Effects
Due to its ability to act as a nucleophile in the formation of carbon-carbon bonds, 2-Fluoro-5-(3-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase and cyclooxygenase.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-methylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, which makes it a cost-effective option for the synthesis of compounds. Additionally, its ability to act as a nucleophile in a variety of organic reactions makes it a useful reagent for the synthesis of a variety of compounds. However, it is important to note that 2-Fluoro-5-(3-methylphenyl)phenol, 95% is a relatively unstable compound and is sensitive to light, heat, and air. Therefore, it should be stored in a cool, dry place and used in a timely manner.

Future Directions

In the future, there are a number of potential applications for 2-Fluoro-5-(3-methylphenyl)phenol, 95%. For example, it could be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used as a catalyst for a variety of organic reactions, such as Diels-Alder reactions and cyclization reactions. Furthermore, it could be used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Finally, it could be used in the development of new drugs, as its ability to inhibit the activity of enzymes involved in drug metabolism could be exploited in drug design.

Synthesis Methods

2-Fluoro-5-(3-methylphenyl)phenol, 95% is synthesized through a two-step process. In the first step, a reaction between 2-fluoro-5-methylphenol and 3-methylphenol is carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction results in the formation of a phenol-aldehyde product. In the second step, this product is reacted with a reducing agent, such as sodium borohydride, to form 2-Fluoro-5-(3-methylphenyl)phenol, 95%.

Properties

IUPAC Name

2-fluoro-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRPCLPVXMAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684088
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-47-6
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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